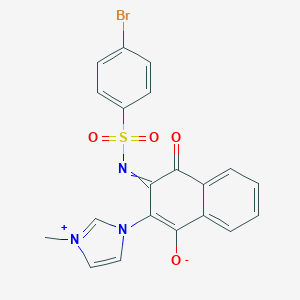

![molecular formula C27H27NO6 B264449 3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound is also known as GSK1265744 and is a type of HIV-1 integrase inhibitor.

Mechanism of Action

GSK1265744 works by binding to the active site of the HIV-1 integrase enzyme, thereby inhibiting the integration of viral DNA into the host cell genome. This prevents the virus from replicating and infecting other cells. GSK1265744 has a unique mechanism of action compared to other antiretroviral drugs, which makes it an attractive candidate for the treatment of HIV-1.

Biochemical and Physiological Effects

GSK1265744 has been shown to have potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition, GSK1265744 has a favorable safety profile and good pharmacokinetics, making it a promising candidate for the treatment of HIV-1. However, further studies are needed to fully understand the biochemical and physiological effects of GSK1265744.

Advantages and Limitations for Lab Experiments

One advantage of GSK1265744 is its unique mechanism of action compared to other antiretroviral drugs. This makes it an attractive candidate for the treatment of HIV-1, especially for patients who are resistant to other drugs. However, one limitation of GSK1265744 is its high cost of production, which may limit its availability in resource-limited settings.

Future Directions

There are several future directions for the study of GSK1265744. One area of research is the development of new formulations of GSK1265744 that can improve its pharmacokinetics and increase its bioavailability. Another area of research is the study of GSK1265744 in combination with other antiretroviral drugs, which may improve its efficacy and reduce the risk of drug resistance. Finally, the long-term safety and efficacy of GSK1265744 need to be further studied in clinical trials to fully understand its potential as a treatment for HIV-1.

Conclusion

In conclusion, GSK1265744 is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of HIV-1. Its unique mechanism of action and favorable safety profile make it a promising candidate for the treatment of HIV-1, especially for patients who are resistant to other drugs. However, further studies are needed to fully understand the biochemical and physiological effects of GSK1265744 and to develop new formulations that can improve its pharmacokinetics and increase its bioavailability.

Synthesis Methods

The synthesis of GSK1265744 involves several steps, including the preparation of the starting materials, the formation of the pyrrole ring, and the introduction of the benzoyl and furanyl groups. The synthesis begins with the reaction of 2-methoxyethylamine with 3-hydroxy-1-acetyl-4-(4-benzyloxyphenyl)-2,5-dihydro-1H-pyrrole-2-one. This reaction produces 3-hydroxy-1-(2-methoxyethyl)-4-(4-benzyloxyphenyl)-2,5-dihydro-1H-pyrrole-2-one. The benzyl group is then removed using palladium on carbon, and the resulting compound is reacted with 4-bromobenzoyl chloride to introduce the benzoyl group. The final step involves the introduction of the furanyl group by reacting with 5-methyl-2-furancarboxylic acid.

Scientific Research Applications

GSK1265744 has been extensively studied for its potential therapeutic applications in the treatment of HIV-1. As an integrase inhibitor, GSK1265744 works by preventing the integration of viral DNA into the host cell genome, thereby inhibiting viral replication. In preclinical studies, GSK1265744 has shown potent antiviral activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. Clinical trials have also shown promising results, with GSK1265744 demonstrating a favorable safety profile and good pharmacokinetics.

properties

Product Name |

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one |

|---|---|

Molecular Formula |

C27H27NO6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(4E)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C27H27NO6/c1-17-5-4-6-19(15-17)16-33-21-10-8-20(9-11-21)25(29)23-24(22-12-7-18(2)34-22)28(13-14-32-3)27(31)26(23)30/h4-12,15,24,29H,13-14,16H2,1-3H3/b25-23+ |

InChI Key |

UYUNYWGASNUDQE-WJTDDFOZSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=C(O4)C)/O |

SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(O4)C)O |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(O4)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)

![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)

![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)

![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)

![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)

![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)

![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)

![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)

![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)